molecular formula C8H16O2 B15234342 3-(Ethoxymethyl)cyclopentanol

3-(Ethoxymethyl)cyclopentanol

Cat. No.: B15234342
M. Wt: 144.21 g/mol
InChI Key: ORNWBXSAUXKSGZ-UHFFFAOYSA-N
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Description

3-(Ethoxymethyl)cyclopentanol is an organic compound that belongs to the class of cyclopentanols It is characterized by a cyclopentane ring substituted with an ethoxymethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxymethyl)cyclopentanol can be achieved through several methods. One common approach involves the reaction of cyclopentanol with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.

Another method involves the reduction of 3-(Ethoxymethyl)cyclopentanone using a reducing agent such as sodium borohydride. This reaction typically takes place in an alcohol solvent like methanol or ethanol, and the product is obtained after purification.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxymethyl)cyclopentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.

    Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield 3-(Ethoxymethyl)cyclopentanone, while reduction may yield 3-(Ethoxymethyl)cyclopentane.

Scientific Research Applications

3-(Ethoxymethyl)cyclopentanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(Ethoxymethyl)cyclopentanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethoxymethyl group may also play a role in modulating the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: A simpler analog without the ethoxymethyl group.

    3-(Methoxymethyl)cyclopentanol: Similar structure with a methoxymethyl group instead of ethoxymethyl.

    3-(Ethoxymethyl)cyclohexanol: Similar structure with a cyclohexane ring instead of cyclopentane.

Uniqueness

3-(Ethoxymethyl)cyclopentanol is unique due to the presence of both the ethoxymethyl and hydroxyl groups on a cyclopentane ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

3-(ethoxymethyl)cyclopentan-1-ol

InChI

InChI=1S/C8H16O2/c1-2-10-6-7-3-4-8(9)5-7/h7-9H,2-6H2,1H3

InChI Key

ORNWBXSAUXKSGZ-UHFFFAOYSA-N

Canonical SMILES

CCOCC1CCC(C1)O

Origin of Product

United States

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